molecular formula C9H6BrFN2O B13540699 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine

3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine

Cat. No.: B13540699
M. Wt: 257.06 g/mol
InChI Key: QVFYGKIQFAYUQS-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with a 2-bromo-5-fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the phenyl ring can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, the nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base.

  • Substitution Reactions: : The introduction of the 2-bromo-5-fluorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable isoxazole derivative with 2-bromo-5-fluorobenzene under appropriate conditions, such as the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of various substituted isoxazoles.

    Oxidation: Formation of isoxazole N-oxides.

    Reduction: Formation of isoxazolines or isoxazolidines.

    Coupling: Formation of biaryl or aryl-alkene derivatives.

Scientific Research Applications

3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity through halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)isoxazol-5-amine
  • 4-(4-Fluorophenyl)isoxazol-5-amine
  • 5-(4-Chlorophenyl)isoxazol-3-amine

Comparison

Compared to similar compounds, 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine is unique due to the simultaneous presence of bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

3-(2-bromo-5-fluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6BrFN2O/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8/h1-4H,12H2

InChI Key

QVFYGKIQFAYUQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NOC(=C2)N)Br

Origin of Product

United States

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